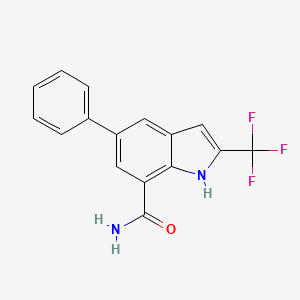

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

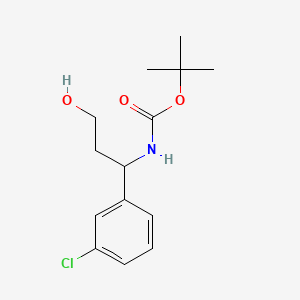

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide, also known as TFMC, is a chemical compound derived from the indole-7-carboxamide family. It is a small molecule with a molecular weight of 302.3 g/mol and a melting point of 216.5°C. TFMC has a wide range of applications, from scientific research to industrial and pharmaceutical use. In

Aplicaciones Científicas De Investigación

Indole derivatives, including "5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide," have been extensively researched for their diverse applications in organic synthesis, medicinal chemistry, and material science. These compounds are recognized for their structural diversity and broad pharmacological activities. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pharmaceuticals.

Synthetic Applications

The synthesis of indole and its derivatives is a focal point in organic chemistry due to their significance in natural products and drug discovery. Various methodologies for indole synthesis offer insights into the strategic incorporation of functional groups, including trifluoromethyl, to yield compounds with desired properties. The classification and advancements in indole synthesis methodologies highlight the importance of indole core in designing complex molecules (Taber & Tirunahari, 2011).

Medicinal Chemistry and Drug Design

Indole derivatives, such as "5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide," play a crucial role in the development of therapeutic agents. The trifluoromethyl group is particularly notable for improving the pharmacokinetic and pharmacodynamic profiles of antitubercular agents, indicating its potential in enhancing the efficacy of drugs targeting various diseases (Thomas, 1969).

Biocatalysis and Metabolic Engineering

The study of microbial degradation pathways and biocatalysis involving indole derivatives has revealed the impact of structural modifications on microbial tolerance and metabolism. The presence of specific functional groups, such as trifluoromethyl, influences the bioconversion processes, offering insights into the design of robust microbial strains for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).

Propiedades

IUPAC Name |

5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-11-6-10(9-4-2-1-3-5-9)7-12(15(20)22)14(11)21-13/h1-8,21H,(H2,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEXLDLTNIVJNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=C(N3)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677818 |

Source

|

| Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |

CAS RN |

1211597-10-2 |

Source

|

| Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)